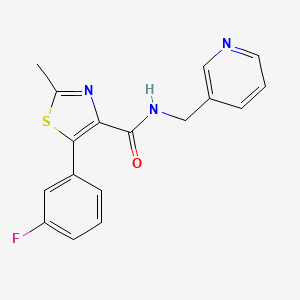![molecular formula C22H20N4O4S B11148518 (E)-2-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile](/img/structure/B11148518.png)
(E)-2-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the formation of the prop-2-enenitrile moiety. Reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic and heterocyclic sites.
Reduction: Reduction reactions can target the nitrile and sulfonyl groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules can provide insights into biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to act as an inhibitor or activator of specific biological targets.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(PIPERIDIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
- (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(PYRROLIDIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C22H20N4O4S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(E)-2-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H20N4O4S/c1-16-5-7-17(8-6-16)31(28,29)18(15-23)14-19-21(25-10-12-30-13-11-25)24-20-4-2-3-9-26(20)22(19)27/h2-9,14H,10-13H2,1H3/b18-14+ |
InChIキー |
OJORZKVERSHWEO-NBVRZTHBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/C#N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine](/img/structure/B11148436.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11148442.png)
![4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11148445.png)
![(5Z)-5-(2-bromobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11148446.png)
![7-[(2,4-difluorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11148455.png)

![2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11148485.png)
![N~1~-cyclopentyl-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B11148494.png)
![3-isopropyl-1-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11148495.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11148497.png)
![8-fluoro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11148499.png)
![N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148506.png)
![7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11148514.png)
